molecular formula C10H18O B1582659 3-Decyn-1-ol CAS No. 51721-39-2

3-Decyn-1-ol

Cat. No.: B1582659
CAS No.: 51721-39-2
M. Wt: 154.25 g/mol
InChI Key: YGEQBZUDPQQIFI-UHFFFAOYSA-N
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Description

3-Decyn-1-ol: is an organic compound with the molecular formula C₁₀H₁₈O . It is a primary homo-propargylic alcohol derivative, characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain with a triple bond between the third and fourth carbon atoms. This compound is also known by its IUPAC name, dec-3-yn-1-ol . It is a colorless to pale yellow liquid with a molecular weight of 154.25 g/mol .

Mechanism of Action

Target of Action

3-Decyn-1-ol, also known as dec-3-yn-1-ol, is a primary homo-propargylic alcohol derivative It has been reported to inhibit akt1, akt2, and akt3, which are critical proteins in cell survival and proliferation pathways .

Mode of Action

It is known to undergo semi-hydrogenation in the presence of a Lindlar catalyst to form cis-3-decen-1-ol . This suggests that this compound may interact with its targets through a hydrogenation process, altering their function and leading to changes in cellular processes.

Biochemical Pathways

This compound is involved in the isomerization of 2-decyn-1-ol in the presence of the sodium salt of 1,3-diaminopropane . This suggests that this compound may play a role in lipid metabolism pathways.

Result of Action

Its toxicity has been evaluated on the green alga, pseudokirchneriella subcapitata, in terms of ec50 (median effective concentration) and noec (no observed effect level) values . This suggests that this compound may have cytotoxic effects at certain concentrations.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is sparingly soluble in water , which could affect its distribution and action in aqueous environments. Additionally, safety data suggests that it should be handled in a well-ventilated place, indicating that air exposure could influence its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Decyn-1-ol can be synthesized through the isomerization of 2-decyn-1-ol in the presence of the sodium salt of 1,3-diaminopropane . The process involves the following steps:

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the final product .

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 2-Decyn-1-ol
  • 5-Decyn-1-ol
  • 7-Octyn-1-ol
  • 10-Undecen-1-ol

Comparison: 3-Decyn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which confer distinct reactivity and properties. For example, compared to 2-decyn-1-ol , this compound has the triple bond located between the third and fourth carbon atoms, affecting its chemical behavior and applications .

Properties

IUPAC Name

dec-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEQBZUDPQQIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199668
Record name 3-Decyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51721-39-2
Record name 3-Decyn-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051721392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Decyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Decyn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 3-decyn-1-ol in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis. Research highlights its use in the synthesis of various compounds:

  • Insect pheromones: It's a key intermediate in synthesizing (Z)-7-eicosen-11-one and (Z)-7-nonadec-11-one, the sex pheromones of the peach fruit moth (Carposina niponensis). []
  • Nonenolide natural products: It plays a crucial role in the total synthesis of (+)-microcarpalide, a nonenolide natural product. []
  • 3′-Deoxyribolactones: This compound is utilized in the synthesis of 3′-deoxyribolactones, important molecules in nucleoside chemistry. []

Q2: Can this compound undergo cyclization reactions?

A2: Yes, this compound can undergo cyclization reactions when treated with specific reagents. For instance, reacting the dimethylvinylsilyl ether of this compound with tributylmanganate(II) yields 4-heptylidene-2,2,3-trimethyl-1-oxa-2-silacyclohexane. []

Q3: Are there any known challenges in the reduction of this compound derivatives?

A3: Yes, reducing ethers derived from this compound, such as the THP, ethyl, tert-butyl, and tert-butyldimethylsilyl (TBDMS) ethers, using sodium in ammonia/THF can lead to significant hydrogenolysis of the carbon-oxygen bond. This undesirable side reaction often results in a mixture of 2- and 3-decenes and a low yield of the desired (E)-homoallylic ether. []

Q4: How can the yield of (E)-3-decenol ethers be improved during the reduction of this compound derivatives?

A4: Adding 2-methyl-2-propanol (also known as tert-butanol) to the reaction mixture during the reduction of this compound ethers with sodium in ammonia/THF has been shown to significantly improve the yield of the desired (E)-3-decenol ethers. []

Q5: Is there any information on the toxicity of this compound?

A5: While not extensively studied, research suggests that this compound exhibits toxicity to aquatic organisms. In a study evaluating the toxicity of propargylic alcohols on green alga (Pseudokirchneriella subcapitata), this compound was identified as an "R51" compound, indicating toxicity with an EC50 between 1 and 10 mg L(-1). This finding highlights the need for responsible handling and disposal of this compound to minimize potential environmental risks. []

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